![molecular formula C12H14N2O3S B2550074 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile CAS No. 872108-14-0](/img/structure/B2550074.png)

2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

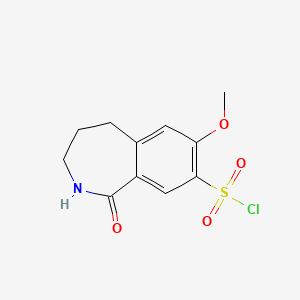

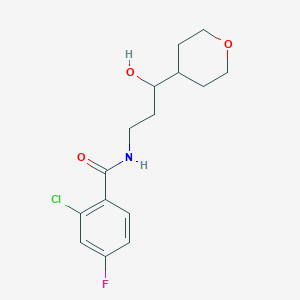

The compound 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is a derivative of benzonitrile with a morpholine moiety and a sulfonyl group attached to the benzene ring. This structure is indicative of a molecule that could have potential biological significance, as morpholine and its derivatives are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds, such as 4-morpholino-2-(arylsulfonyl)benzenamines, has been achieved through an electrochemical process. This green approach involves the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids at a carbon electrode in an aqueous solution. The voltammetric data suggest that the electrochemically generated p-quinone-diimine undergoes a Michael type addition reaction with arenesulfinic acids, leading to the formation of the desired products .

Molecular Structure Analysis

While the exact molecular structure of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is not detailed in the provided papers, related compounds have been analyzed. For instance, the crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile has been determined, showing that the crystals belong to the monoclinic system and space group P21/c . This suggests that similar compounds can crystallize in complex systems and may exhibit interesting structural properties.

Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives can be complex. The synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, for example, involves a condensation reaction between 4-cyanobenzoic acid and 4-morpholino-1H-indazol-3-amine, which itself is prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . This indicates that the chemical reactions leading to morpholine derivatives can involve multiple steps, including amination and cyclization.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be inferred from their molecular structures. For example, in the compound N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, the benzene rings are tilted relative to each other, and the molecular conformation is stabilized by weak intramolecular π–π stacking interactions . The morpholine ring adopts a chair conformation and is disordered over two positions. In the crystal, molecules are linked by various hydrogen bonds and other interactions into a three-dimensional supramolecular structure . These details suggest that morpholine derivatives can exhibit complex intermolecular interactions, which can influence their physical properties and potentially their biological activities.

Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

Morpholine derivatives have been examined for their roles in antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. These studies help elucidate the reaction pathways that underlie antioxidant capacity, showing that some antioxidants can form coupling adducts with radical cations, a process that might be specific to certain antioxidants and undergo further oxidative degradation. This insight is crucial for understanding the comprehensive application of such assays and the specificity and relevance of oxidation products in antioxidant research (Ilyasov et al., 2020).

Pharmacological Interest of Morpholine Derivatives

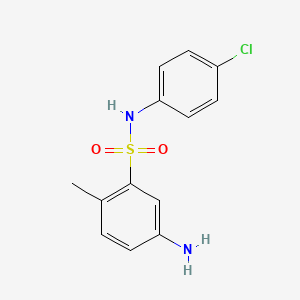

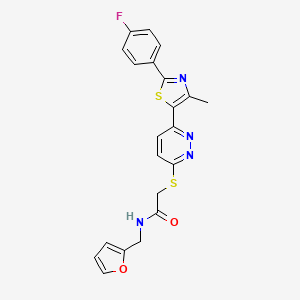

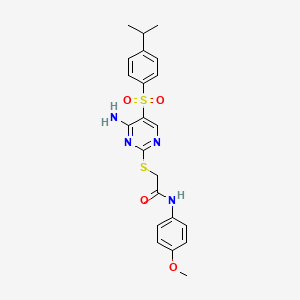

Morpholine and its derivatives, including those with sulfonylmethyl benzonitrile groups, are recognized for their broad spectrum of pharmacological profiles. These compounds have been designed and synthesized for diverse pharmacological activities, emphasizing the critical role of the morpholine ring in medicinal chemistry. This area of research covers a wide range of potential therapeutic applications, from anti-cancer to antibacterial effects, highlighting the importance of morpholine derivatives in developing new drugs (Asif & Imran, 2019).

Enzyme Inhibition for Drug Development

The sulfonylmethyl benzonitrile group, related to morpholine structures, has been explored in the context of enzyme inhibition, which is a critical aspect of drug development. Specific sulfonamide inhibitors, including those with morpholine derivatives, are studied for their potential in treating various diseases by inhibiting critical enzymatic pathways. This research provides a foundation for developing novel therapeutic agents that target specific enzymes implicated in disease processes, such as carbonic anhydrase inhibitors for managing conditions like glaucoma and diuretics (Carta & Supuran, 2013).

Role in Antioxidant Activity Assays

Morpholine derivatives are also significant in studies focusing on determining antioxidant activity. The development and validation of various assays to assess antioxidant capacity highlight the role of these compounds in scientific research aimed at understanding how antioxidants can mitigate oxidative stress. This area of study is pivotal in food engineering, medicine, and pharmacy, providing insights into the mechanisms and efficacy of antioxidants in different systems (Munteanu & Apetrei, 2021).

Molecular Mechanisms in Toxicology and Pharmacology

Investigations into the molecular mechanisms underlying the toxicological and pharmacological effects of substances, including morpholine derivatives, are crucial for understanding their impact on human health and the environment. Such studies involve examining the actions of drugs on cerebral neurotransmitter systems, revealing how morpholine-based compounds may affect dopaminergic, serotonergic, and cholinergic neurons. This research is vital for assessing the safety and efficacy of these compounds in therapeutic applications (Gudelsky & Yamamoto, 2008).

Propriétés

IUPAC Name |

2-(morpholin-4-ylsulfonylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14/h1-4H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAFVUSNAFIZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Morpholine-4-sulfonyl)methyl]benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)

![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/no-structure.png)

![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)

![4-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-8-purinyl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2549999.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2550001.png)

![Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2550002.png)

![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2550012.png)